N-cyclohexyl-N-ethyl-2-phenoxybutanamide
Description
N-Cyclohexyl-N-ethyl-2-phenoxybutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenoxy group at the second carbon and N-cyclohexyl-N-ethyl moieties on the amide nitrogen. Its structure combines lipophilic cyclohexyl and ethyl groups with a polar amide core, rendering it a candidate for applications in agrochemical or pharmaceutical research.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-3-17(21-16-13-9-6-10-14-16)18(20)19(4-2)15-11-7-5-8-12-15/h6,9-10,13-15,17H,3-5,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAABLTNHUUQVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1CCCCC1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-2-phenoxybutanamide typically involves the reaction of cyclohexylamine with ethyl 2-phenoxybutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol or methanol, at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the ester group of ethyl 2-phenoxybutanoate, resulting in the formation of the desired amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reaction time. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2-phenoxybutanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its butanamide chain and N-cyclohexyl-N-ethyl substitution , which distinguish it from related acetamide or benzamide derivatives. Below is a comparative analysis with key analogs from the literature:
Table 1: Structural Comparison of N-Cyclohexyl-N-ethyl-2-phenoxybutanamide and Analogous Compounds
Key Observations :
- Chain Length: The target’s butanamide chain (4 carbons) vs.
- Substituents: Unlike dichlorophenoxy analogs (), the target lacks halogenation, which may reduce environmental persistence or toxicity .
- Stereochemistry : While Pharmacopeial compounds () rely on stereoisomerism for activity, the target’s simpler structure may reduce metabolic complexity .
Comparative Analysis of Physicochemical Properties
Hydrogen Bonding and Crystallinity
- N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide () forms N–H⋯O hydrogen bonds in its crystal lattice, stabilizing a chair-conformation cyclohexyl ring . The target’s butanamide chain may alter packing efficiency, affecting solubility or melting point.
- Thioxomethyl-containing analog () incorporates sulfur, which could enhance metal-binding capacity compared to the target’s purely oxygen/nitrogen-based polar groups .
Molecular Weight and Lipophilicity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
